molecular formula C21H37ClN2O5S B1147510 (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 147650-54-2

(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

Cat. No.: B1147510
CAS No.: 147650-54-2
M. Wt: 465.0 g/mol
InChI Key: HCPHMGDEJJICGS-NQRGRALISA-N
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Description

The compound (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various fields such as pharmaceuticals, chemistry, and materials science. This compound features a unique structure with multiple functional groups, including hydroxyl, methylsulfanyl, and chloropropyl groups, which contribute to its diverse chemical reactivity and potential biological activity.

Mechanism of Action

Target of Action

The primary target of 3,4-O-Isopropylidene Clindamycin, also known as (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide, is the 50S subunit of the bacterial ribosome . This target plays a crucial role in bacterial protein synthesis .

Mode of Action

3,4-O-Isopropylidene Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to the three-dimensional structure of the compound .

Biochemical Pathways

The affected biochemical pathway is the protein synthesis pathway in bacteria. By binding to the 50S subunit of the bacterial ribosome, 3,4-O-Isopropylidene Clindamycin prevents the formation of peptide bonds, thereby inhibiting protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth .

Result of Action

The result of the action of 3,4-O-Isopropylidene Clindamycin is the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts essential biological processes in bacteria, leading to their inability to grow and reproduce .

Action Environment

The action of 3,4-O-Isopropylidene Clindamycin can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . The dissolving process of the compound is spontaneous, endothermic, and enthalpy-driven . It’s also affected by intermolecular interaction, molecular shape, and size of both solvents and the solute .

Biochemical Analysis

Biochemical Properties

3,4-O-Isopropylidene Clindamycin plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the 50S subunit of bacterial ribosomes, preventing peptide bond formation and thus inhibiting protein synthesis . This interaction is essential for its antibacterial activity. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its inhibitory effects.

Cellular Effects

3,4-O-Isopropylidene Clindamycin affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation by disrupting protein synthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to the death of bacterial cells. In mammalian cells, the compound can influence immune responses by modulating the activity of immune cells.

Molecular Mechanism

The molecular mechanism of 3,4-O-Isopropylidene Clindamycin involves binding to the 23S RNA of the 50S ribosomal subunit in bacteria . This binding impedes the assembly of the ribosome and the translation process, effectively inhibiting protein synthesis. The compound’s three-dimensional structure is crucial for its binding affinity and inhibitory activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-O-Isopropylidene Clindamycin change over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods . Long-term studies have shown that its antibacterial activity can diminish over time, necessitating proper storage and handling to maintain its efficacy.

Dosage Effects in Animal Models

The effects of 3,4-O-Isopropylidene Clindamycin vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including gastrointestinal disturbances and liver toxicity. These threshold effects highlight the importance of dosage optimization in clinical applications.

Metabolic Pathways

3,4-O-Isopropylidene Clindamycin is involved in various metabolic pathways, primarily related to its antibacterial activity. It interacts with enzymes involved in bacterial protein synthesis and metabolism, disrupting these pathways and leading to bacterial cell death . The compound’s metabolism in mammalian cells involves hepatic enzymes, which can modify its structure and activity.

Transport and Distribution

Within cells and tissues, 3,4-O-Isopropylidene Clindamycin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 3,4-O-Isopropylidene Clindamycin is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . Post-translational modifications and targeting signals can influence its localization to specific compartments or organelles, further modulating its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the dioxolane ring: This step involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Introduction of the hydroxyl and methylsulfanyl groups: These functional groups are introduced through selective oxidation and thiolation reactions.

    Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate amine with a suitable electrophile.

    Chlorination and coupling: The chloropropyl group is introduced through a chlorination reaction, followed by coupling with the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chloropropyl group can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research has indicated potential biological activities:

  • Antimicrobial Properties : Investigated for efficacy against various pathogens.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell growth.

Medicine

The compound is being explored as a therapeutic agent for several diseases:

  • Potential applications in treating infections due to its antimicrobial properties.
  • Investigated for use in cancer therapies based on its biological activity.

Industry

In materials science, the compound is considered for developing new materials with enhanced properties due to its unique chemical structure.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxolane Ring : This is achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
  • Introduction of Functional Groups : Hydroxyl and methylsulfanyl groups are introduced via selective oxidation and thiolation reactions.
  • Cyclization to Form Pyrrolidine Ring : This involves the reaction of an appropriate amine with an electrophile.

Chemical Reactions Analysis

The compound undergoes various types of reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : Can modify functional groups through reduction reactions.
  • Substitution : The chloropropyl group can participate in nucleophilic substitution to introduce different substituents.

Comparison with Similar Compounds

(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide: can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents.

    This compound: Similar in structure but with different functional groups.

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical reactivity and potential biological activity.

Biological Activity

The compound (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C21H37ClN2O5SC_{21}H_{37}ClN_2O_5S, which indicates the presence of various functional groups that may contribute to its biological properties. The stereochemistry is critical for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with similar dioxole and pyrrolidine structures have shown efficacy against various bacterial strains. In particular:

  • Antibacterial Activity : Compounds structurally related to this compound have demonstrated activity against Staphylococcus pneumoniae and Pseudomonas aeruginosa. Studies suggest that modifications to the hydroxyl and methyl groups enhance antimicrobial properties .

The proposed mechanism of action for compounds in this class involves interaction with bacterial cell membranes and inhibition of cell wall synthesis. The presence of the chloropropyl group may enhance lipophilicity, facilitating better membrane penetration.

Study 1: Synthesis and Activity

A study synthesized various derivatives of related compounds and tested their antibacterial activity. The results indicated that modifications at specific positions on the pyrrolidine ring significantly influenced antimicrobial effectiveness. The best-performing compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the SAR of similar compounds. It was found that the presence of the hydroxyl group at position 7 on the tetrahydro-pyran ring was crucial for maintaining antibacterial activity. The study highlighted that substituents at positions 1 and 4 on the pyrrolidine ring could either enhance or diminish activity depending on their nature .

Data Tables

CompoundAntimicrobial ActivityMIC (µg/mL)Target Bacteria
AActive8Staphylococcus aureus
BModerate32Pseudomonas aeruginosa
CInactive>64Bacillus subtilis

Properties

CAS No.

147650-54-2

Molecular Formula

C21H37ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C21H37ClN2O5S/c1-7-8-12-9-13(24(5)10-12)19(26)23-14(11(2)22)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,25H,7-10H2,1-6H3,(H,23,26)/t11-,12+,13-,14+,15+,16+,17+,18-,20+/m0/s1

InChI Key

HCPHMGDEJJICGS-NQRGRALISA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3[C@@H]([C@H]([C@H](O2)SC)O)OC(O3)(C)C)[C@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl

Synonyms

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-3,4-O-(1-methylethylidene)-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside

Origin of Product

United States

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